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molecular formula C13H23NO4 B1375616 Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 757239-67-1

Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1375616
M. Wt: 257.33 g/mol
InChI Key: CQVZWCSKELNHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393858B2

Procedure details

tert-Butyl 4-(1,3-dihydroxypropyl)-4-hydroxypiperidine-1-carboxylate (from step (ii) above; 480 mg) was dissolved in dichloromethane and p-toluenesulfonyl chloride was added followed by triethylamine (0.49 mL) and the mixture was stirred for 12 h. An additional aliquot of triethylamine was added (0.49 mL) and the mixture stirred for 48 h. This mixture was concentrated in vacuo. The crude product was purified by chromatography on silica using 50-95% ethyl acetate in iso-hexane as eluant to afford the product (300 mg).
Name
tert-Butyl 4-(1,3-dihydroxypropyl)-4-hydroxypiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.49 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]1([OH:19])[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)[CH2:3][CH2:4]O.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.C(N(CC)CC)C>ClCCl>[OH:1][CH:2]1[C:6]2([CH2:7][CH2:8][N:9]([C:12]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:13])[CH2:10][CH2:11]2)[O:19][CH2:4][CH2:3]1

Inputs

Step One
Name
tert-Butyl 4-(1,3-dihydroxypropyl)-4-hydroxypiperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCO)C1(CCN(CC1)C(=O)OC(C)(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
0.49 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
This mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica using 50-95% ethyl acetate in iso-hexane as eluant

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC1CCOC12CCN(CC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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